3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid is a compound that features a benzofuran ring fused with a propanoic acid moiety. Benzofuran derivatives are known for their diverse biological activities and are often used as building blocks in drug synthesis and chemical raw materials .
Vorbereitungsmethoden
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid typically involves a multi-step reactionThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid include:
2,3-Dihydrobenzofuran-5-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Known for its use in the synthesis of therapeutic agents for sleep disorders. Compared to these compounds, this compound is unique due to its specific structural features and the range of reactions it can undergo
Eigenschaften
Molekularformel |
C11H12O4 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14) |
InChI-Schlüssel |
GBHLHGZYGUHTOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.